molecular formula C23H25NO3S2 B4882457 (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4882457
M. Wt: 427.6 g/mol
InChI Key: MRXSMCXAPSCRGH-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenylmethylidene Group: The phenylmethylidene group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Etherification: The phenoxyethoxy group can be introduced via an etherification reaction using a suitable phenol and an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenylmethylidene group.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.

    Substitution: Substitution reactions could occur at the tert-butyl group or the phenoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer activities, and this compound could exhibit similar properties.

Industry

In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylmethylidene group and the sulfur atom in the thiazolidinone ring may play key roles in binding to the target and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-2-one: A closely related compound with a similar structure but differing in the position of the sulfur atom.

    (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-oxothiazolidin-4-one: Another similar compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness

The uniqueness of (5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-23(2,3)17-9-11-18(12-10-17)26-13-14-27-19-8-6-5-7-16(19)15-20-21(25)24(4)22(28)29-20/h5-12,15H,13-14H2,1-4H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXSMCXAPSCRGH-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.